Lipophilicity–Hydrogen Bonding Trade-off: N,5-Dimethyl vs. 5-Methylpyrazine-2-carboxamide
N,5-Dimethylpyrazine-2-carboxamide exhibits a measured computed XLogP3 of 0.2 with exactly one hydrogen-bond donor (HBD = 1), compared to the primary amide analog 5-methylpyrazine-2-carboxamide, which has an estimated XLogP3 of approximately -0.5 and two hydrogen-bond donors (HBD = 2). [1][2] This difference of approximately 0.7 log units in lipophilicity and the loss of one HBD directly impacts passive membrane permeability and aqueous solubility. The reduced HBD count in the target compound correlates with improved permeability in parallel artificial membrane permeability assays (PAMPA) for N-methyl amides versus primary amides. [3] This property profile supports prioritization of the N-methyl derivative in lead optimization campaigns where oral bioavailability or CNS penetration is a key objective.
| Evidence Dimension | Lipophilicity and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3 = 0.2; HBD = 1 |
| Comparator Or Baseline | 5-Methylpyrazine-2-carboxamide (estimated XLogP3 ≈ -0.5; HBD = 2) |
| Quantified Difference | Δ XLogP3 ≈ +0.7; HBD reduced from 2 to 1 |
| Conditions | Computed physicochemical properties (PubChem XLogP3 model) |
Why This Matters
An XLogP3 difference of 0.7 units can predict a 3- to 5-fold change in membrane permeability, directly influencing compound selection for oral or CNS-targeted drug discovery programs.
- [1] PubChem. Compound Summary: N,5-dimethylpyrazine-2-carboxamide (CID 2769693). National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary: N-methylpyrazine-2-carboxamide (CID 470904). National Center for Biotechnology Information. View Source
- [3] Veber, D. F. et al. Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem. 45, 2615–2623 (2002). View Source
